

# N-Nitroso Fluoxetine vs. NDMA: A Comparative Risk Assessment

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Compound of Interest		
Compound Name:	N-Nitroso fluoxetine	
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This guide provides a comprehensive comparison of the risks associated with two nitrosamine impurities: **N-Nitroso fluoxetine**, a nitrosamine drug substance-related impurity (NDSRI), and N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen. This document summarizes key quantitative data, details experimental protocols for risk assessment, and visualizes the metabolic activation pathways of these compounds to facilitate a thorough understanding of their relative risks.

# **Executive Summary**

**N-Nitroso fluoxetine** and NDMA are both classified as probable human carcinogens. However, a detailed analysis of available data indicates that **N-Nitroso fluoxetine** exhibits a lower carcinogenic potency compared to NDMA. The acceptable intake (AI) limit for **N-Nitroso fluoxetine**, established by regulatory agencies, is 100 ng/day, slightly higher than the 96 ng/day limit for NDMA, reflecting this difference in potency. In vivo mutagenicity studies further support this, suggesting that the mutagenic potency of **N-Nitroso fluoxetine** is approximately 10 to 100 times lower than that of NDMA. Both compounds are genotoxic and require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects through the formation of DNA adducts.

## **Quantitative Risk Assessment**



The following tables summarize the key quantitative data for a direct comparison of the risk profiles of **N-Nitroso fluoxetine** and NDMA.

Parameter	N-Nitroso Fluoxetine	NDMA	Reference
Acceptable Intake (AI) Limit	100 ng/day	96 ng/day	[1]
Carcinogenic Potency	Estimated to be 10- 100 fold less potent than NDMA/NDEA based on in vivo mutagenicity studies. An acceptable intake of >5000 ng/day was suggested based on these studies.	A well-established potent carcinogen.	[2]
Genotoxicity (Ames Test)	Positive	Positive	[3][4]
In Vitro Genotoxicity	Induces micronuclei in human TK6 cells.	Induces DNA damage and mutations.	[5][6]
Metabolic Activation	Requires metabolic activation by CYP2C19 and CYP2B6.	Requires metabolic activation, primarily by CYP2E1.	[3][7]

Table 1: Comparative Summary of Risk Parameters

Species	TD50 Value (mg/kg/day)	Organ(s) Affected	Reference
Rat	0.096	Liver	[8]
Mouse	0.13	Liver, Lung	[8]



Table 2: Carcinogenic Potency (TD50) of NDMA in Rodents

Note: A specific TD50 value for **N-Nitroso fluoxetine** from in vivo carcinogenicity studies is not publicly available. The acceptable intake limit has been established based on a read-across approach from a surrogate compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and supported by in vivo mutagenicity data.[1]

## **Genotoxicity and Carcinogenic Mechanisms**

Both **N-Nitroso fluoxetine** and NDMA are indirect-acting genotoxic agents, meaning they require metabolic activation to become carcinogenic.

Metabolic Activation: The critical first step in the carcinogenesis of these compounds is their metabolism by cytochrome P450 (CYP) enzymes in the liver. NDMA is primarily metabolized by CYP2E1, while **N-Nitroso fluoxetine** is metabolized by CYP2C19 and CYP2B6.[3][7] This enzymatic action leads to the formation of unstable, highly reactive electrophilic intermediates.

DNA Adduct Formation: These reactive intermediates can then bind to cellular macromolecules, most critically DNA, to form DNA adducts. For NDMA, this leads to the formation of methyl-DNA adducts, such as O6-methylguanine, which if not repaired, can lead to mispairing during DNA replication and result in G:C to A:T transition mutations.[9][10] While the specific DNA adducts formed by **N-Nitroso fluoxetine** have not been as extensively characterized, its positive results in genotoxicity assays indicate a similar mechanism of DNA damage.[5]

Carcinogenesis: The accumulation of DNA damage and mutations in critical genes that control cell growth and division can ultimately lead to the initiation and promotion of cancer. The liver is a primary target organ for NDMA-induced carcinogenicity due to its high concentration of metabolizing enzymes.[7]

# **Experimental Protocols**

A comprehensive risk assessment of nitrosamine impurities relies on a battery of standardized and specialized in vitro and in vivo tests.

#### **Enhanced Ames Test for Nitrosamines**



The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.

#### Methodology:

- Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
- Metabolic Activation: The test is conducted with and without a metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) and the use of hamster liver S9 are often recommended.
- Procedure: The test compound, bacterial culture, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar medium.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

### In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage in mammalian cells.

#### Methodology:

- Cell Line: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.
- Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).
- Micronuclei Formation: During cell division, chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei within the cytoplasm of daughter cells, known as micronuclei.



Staining and Analysis: After treatment, the cells are stained with a DNA-specific dye (e.g., propidium iodide) and analyzed by flow cytometry or microscopy to quantify the frequency of micronucleated cells. An increase in the frequency of micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

## In Vivo Carcinogenicity Studies

These long-term studies in animals are the gold standard for assessing the carcinogenic potential of a substance.

#### Methodology:

- Animal Model: Typically, rats or mice are used.
- Dosing: The test substance is administered to the animals daily for a significant portion of their lifespan (e.g., 2 years) at multiple dose levels. A control group receives a placebo.
- Observation: Animals are monitored for signs of toxicity and the development of tumors.
- Histopathology: At the end of the study, all animals are euthanized, and a complete
  histopathological examination of all organs and tissues is performed to identify and classify
  any tumors.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control
  group to determine the carcinogenic potential of the substance. The data is used to calculate
  a TD50 value, which is the dose that causes tumors in 50% of the animals that would have
  otherwise been tumor-free.

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathway of nitrosamines and a typical experimental workflow for nitrosamine risk assessment.





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Caption: Metabolic activation pathway of nitrosamines leading to carcinogenesis.





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Caption: Experimental workflow for nitrosamine impurity risk assessment.



#### Conclusion

Based on the current body of evidence, while both **N-Nitroso fluoxetine** and NDMA are genotoxic and considered potential human carcinogens, NDMA presents a higher carcinogenic risk. The established acceptable intake limits and, more significantly, in vivo mutagenicity data, support the conclusion that **N-Nitroso fluoxetine** is a less potent carcinogen than NDMA. Continuous monitoring and further research, particularly long-term carcinogenicity studies on **N-Nitroso fluoxetine**, will provide a more definitive understanding of its risk profile. For drug development professionals, this comparative assessment underscores the importance of a thorough, data-driven approach to evaluating the risks of nitrosamine impurities and implementing appropriate control strategies to ensure patient safety.

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